N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
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Overview
Description
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core substituted with dimethyl groups and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrido[1,2-a]pyrimidinone Core
Starting Materials: 2,6-dimethylpyridine and ethyl acetoacetate.
Reaction Conditions: The initial step involves the condensation of 2,6-dimethylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyrido[1,2-a]pyrimidinone core.
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Nitration
Starting Materials: The pyrido[1,2-a]pyrimidinone core.
Reaction Conditions: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
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Amidation
Starting Materials: The nitrated pyrido[1,2-a]pyrimidinone and 4-aminobenzoyl chloride.
Reaction Conditions: The final step involves the reaction of the nitrated intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Often performed under mild conditions to avoid over-reduction.
Products: Reduction of the nitro group to an amine is a common transformation.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, research is ongoing to evaluate the therapeutic potential of this compound. Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamide moiety is known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity to target proteins. The pyrido[1,2-a]pyrimidinone core may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target site.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide: Similar structure but with different substitution patterns.
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-aminobenzamide: Contains an amino group instead of a nitro group.
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-chlorobenzamide: Contains a chloro group instead of a nitro group.
Uniqueness
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl groups and a nitrobenzamide moiety allows for a diverse range of chemical reactions and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-4-3-9-20-15(10)18-11(2)14(17(20)23)19-16(22)12-5-7-13(8-6-12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWLTHGVORBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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